REACTION_CXSMILES
|
[C:1]1([C:11]2[CH2:15][CH2:14][C:13](=[O:16])[CH:12]=2)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[Cl-].[Cl-].[Cl-].[Ce+3].[BH4-].[Na+]>C(O)C>[C:1]1([C:11]2[CH2:15][CH2:14][CH:13]([OH:16])[CH:12]=2)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:1.2.3.4,5.6|
|
Name
|
|
Quantity
|
3.36 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)C1=CC(CC1)=O
|
Name
|
|
Quantity
|
3.98 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Ce+3]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.73 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Type
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CUSTOM
|
Details
|
The reaction mixture was stirred for 0.5 h, until the reaction
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the addition of saturated aqueous ammonium chloride (100 mL)
|
Type
|
CUSTOM
|
Details
|
the organics were removed in vacuo
|
Type
|
ADDITION
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Details
|
The remaining aqueous layer was further diluted with water (100 mL)
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Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude oil was purified by flash chromatography (SiO2, ethyl acetate:petroleum ether 40-60; 20%:80%)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)C1=CC(CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.49 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |